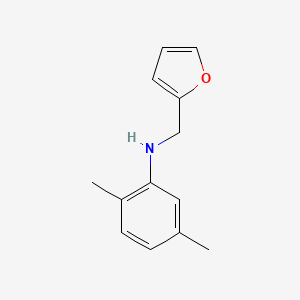

N-(furan-2-ylmethyl)-2,5-dimethylaniline

Description

N-(furan-2-ylmethyl)-2,5-dimethylaniline is an aromatic amine derivative featuring a furan-2-ylmethyl group attached to the nitrogen atom of a 2,5-dimethylaniline backbone. Structural analogs of this compound have been studied for their nonlinear optical (NLO) properties, catalytic ligand behavior, and pesticidal activities, as discussed below .

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-2,5-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c1-10-5-6-11(2)13(8-10)14-9-12-4-3-7-15-12/h3-8,14H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTZXSZRKFLIXQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NCC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-2,5-dimethylaniline typically involves the reaction of 2,5-dimethylaniline with 2-furylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-2,5-dimethylaniline can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

Reduction: The nitro group, if present, can be reduced to an amine group.

Substitution: The methyl groups on the aniline ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are commonly used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Furan-2,5-dicarboxylic acid.

Reduction: 2,5-dimethyl-4-aminofuran.

Substitution: Various halogenated derivatives of this compound.

Scientific Research Applications

Chemical Properties and Structure

N-(furan-2-ylmethyl)-2,5-dimethylaniline is characterized by the presence of a furan ring attached to a dimethylaniline moiety. Its chemical formula is CHNO, and it features functional groups that enhance its reactivity in various chemical reactions. The compound can be synthesized through the reaction of furan derivatives with 2,5-dimethylaniline, leading to diverse applications in synthesis and material sciences.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic compounds. Its furan moiety allows for participation in cycloaddition reactions and other transformations that are valuable in creating complex molecules.

- Catalytic Applications : The compound has been explored as a catalyst or ligand in various reactions due to its ability to stabilize transition states. For instance, it has been utilized in the synthesis of complex organic frameworks through metal-catalyzed reactions .

- Synthesis of Functionalized Compounds : this compound can be used to synthesize derivatives that exhibit biological activity or serve as precursors for pharmaceuticals .

Material Science

The incorporation of this compound into polymer matrices has been studied for developing advanced materials with enhanced properties.

- Conductive Polymers : Research indicates that this compound can be polymerized to form conductive polymers. These materials have applications in electronics and sensors due to their electrical conductivity and stability .

- Corrosion Resistance : Coatings derived from this compound have shown promise in protecting metals from corrosion. Studies have demonstrated that these coatings provide effective barriers against environmental degradation .

Biological Applications

The biological relevance of this compound is an emerging area of research.

- Antioxidant Activity : Preliminary studies suggest that compounds related to this compound exhibit antioxidant properties. This could make them candidates for developing health supplements or therapeutic agents targeting oxidative stress-related diseases .

- Pharmacological Potential : The compound's structure suggests potential interactions with biological targets, making it a candidate for drug discovery efforts aimed at treating various conditions .

Table 1: Summary of Key Applications

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-2,5-dimethylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring can participate in π-π stacking interactions, while the aniline moiety can form hydrogen bonds with amino acid residues in the active site of enzymes. These interactions can modulate the activity of the target enzyme or receptor, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Substituents

a. N-(1,4-Dimethyl-2-pentenyl)-2,5-dimethylaniline

This compound, synthesized via a condensation reaction between isobutyraldehyde and acetone, shares the 2,5-dimethylaniline core but substitutes the furan-2-ylmethyl group with a branched alkenyl chain. The absence of isomeric impurities in its synthesis highlights the precision of the employed methodology compared to traditional routes for N-allylarylamines .

b. (Z)-N-[(Z)-3-(2,5-Dimethylphenylimino)-butan-2-ylidene]-2,5-dimethylaniline A Schiff base derivative, this compound features an imine-linked butan-2-ylidene group instead of the furan substituent. Its crystal structure (monoclinic, space group P21/n) reveals a dihedral angle of 59.5° between the benzene ring and the diazabicycloheptane plane, indicating significant steric distortion. Bond lengths (C–C: ~1.46–1.51 Å) and hyperconjugative interactions align with related α-diimine ligands used in Ni(II)-catalyzed olefin polymerization .

c. N-(2-Fluorobenzyl)-2,3-dimethylaniline

This fluorinated analog replaces the furan group with a 2-fluorobenzyl substituent. The electron-withdrawing fluorine atom likely alters electronic properties, reducing electron density at the nitrogen center compared to the furan-containing compound. Such modifications impact solubility and reactivity in catalytic or medicinal applications .

Functional Group Comparisons

a. Schiff Bases with Nitrobenzalidene Groups N-(2-Nitrobenzalidene)-2,4-dimethylaniline and its 3-nitro isomer exhibit short one-photon absorption wavelengths (visible/NIR regions) and non-zero second hyperpolarizabilities (γ ~ 10⁻³⁴ esu), indicating strong third-order NLO responses.

b. Pesticidal Derivatives

Compounds like furalaxyl (methyl N-(2,6-dimethylphenyl)-N-(2-furanylcarbonyl)-DL-alanine) incorporate both furan and dimethylaniline moieties. The furan ring here acts as a bioactive pharmacophore, enabling antifungal activity. Structural parallels suggest that N-(furan-2-ylmethyl)-2,5-dimethylaniline could serve as a precursor for agrochemicals, though its direct pesticidal efficacy remains unverified .

Crystallographic and Electronic Properties

Crystal Packing and Geometry

This compound’s hypothetical crystal structure can be inferred from related compounds:

- Space Group : Likely P21/n (common for dimethylaniline derivatives) .

- Bond Distances: Expected C–N bond lengths of ~1.40–1.45 Å, similar to (Z)-N-[(Z)-3-(2,5-dimethylphenylimino)-butan-2-ylidene]-2,5-dimethylaniline .

- Dihedral Angles : The furan ring’s planar geometry may induce greater torsional strain compared to aliphatic substituents, affecting molecular packing .

Electronic Effects

- Furan vs. Fluorobenzyl : The furan’s oxygen atom provides lone-pair electrons, enhancing electron density at the nitrogen center. Fluorobenzyl analogs, by contrast, exhibit reduced basicity due to fluorine’s electronegativity .

- NLO Potential: Schiff bases with nitro groups exhibit γ values ~1.5×10⁻³⁴ esu, while furan-containing compounds may achieve higher γ due to improved charge transfer .

Data Tables

Table 1: Structural and Electronic Comparison

Table 2: Crystallographic Parameters

Biological Activity

N-(furan-2-ylmethyl)-2,5-dimethylaniline is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound is classified as an aniline derivative, characterized by a furan ring and a dimethylaniline moiety. The compound is synthesized through the reaction of 2,5-dimethylaniline with 2-furylmethyl chloride in the presence of a base like sodium hydroxide under reflux conditions. Its unique structure allows it to interact with various biological targets, making it a subject of interest in drug development.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The furan ring can engage in π-π stacking interactions while the aniline group can form hydrogen bonds with amino acid residues in enzyme active sites. These interactions can modulate enzyme activity or receptor function, leading to various pharmacological effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that compounds containing furan moieties may possess anticancer properties. For instance, related compounds have shown cytotoxic effects against various cancer cell lines .

- Antimicrobial Properties : The compound has been investigated for its potential antimicrobial activity. Similar furan derivatives have demonstrated effectiveness against bacterial strains, indicating a promising avenue for further exploration.

- Enzyme Inhibition : The compound's ability to inhibit specific enzymes has been noted in several studies. For example, it may affect enzymes involved in metabolic pathways critical for cancer cell proliferation .

Table 1: Summary of Biological Activities

Case Study: Anticancer Properties

A study focused on the synthesis of hybrid molecules containing furan derivatives reported promising results regarding their anticancer activity. The synthesized compounds were screened for cytotoxicity against various cancer cell lines, revealing significant inhibitory effects compared to control groups .

Case Study: Mechanism Elucidation

Further investigations into the mechanism of action revealed that this compound interacts with specific targets within cancer cells, potentially leading to apoptosis or cell cycle arrest. This was demonstrated through assays measuring cell viability and apoptosis markers in treated cell lines .

Q & A

Q. What are the common synthetic routes for N-(furan-2-ylmethyl)-2,5-dimethylaniline, and what reaction conditions optimize yield and purity?

Answer: The synthesis typically involves condensation reactions between 2,5-dimethylaniline and furan-2-ylmethyl derivatives. A validated method includes:

- Refluxing a methanol solution of 2,5-dimethylaniline with a carbonyl compound (e.g., 2,3-butanedione) in the presence of formic acid for 24 hours .

- Purification via silica gel column chromatography (petroleum ether/ethyl acetate, 20:1 v/v) followed by recrystallization (ethanol/dichlor dichloromethane, 8:1 v/v), yielding ~82% pure product .

- Alternative routes use coupling agents (e.g., DCC/DMAP) for amide bond formation between furan-2-ylmethyl groups and aromatic amines, optimized under anhydrous conditions .

Key considerations : Monitor reaction progress via TLC, optimize solvent polarity for crystallization, and confirm purity via HPLC or NMR.

Q. How is the crystal structure of this compound determined, and what are the key geometric parameters?

Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard:

- Use a Bruker APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å) at 296 K .

- Crystallographic parameters : Monoclinic system (space group P21/n), unit cell dimensions a = 7.128 Å, b = 8.304 Å, c = 15.162 Å, β = 96.528°, Z = 2 .

- Key bond lengths: C–C bonds average 1.46 Å in the furan ring; dihedral angles between aromatic and heterocyclic planes range ~59.5°, influencing steric interactions .

Validation : Refinement to R = 0.051 and wR = 0.175 using full-matrix least-squares methods .

Advanced Research Questions

Q. In designing biological assays for evaluating EGFR inhibition by this compound derivatives, what methodological considerations are critical?

Answer:

- Cell line selection : Use high-EGFR-expressing lines (e.g., A549, HeLa) and low-EGFR controls (e.g., HepG2) to confirm target specificity .

- MTT assay protocol : Incubate cells with derivatives (10–100 μM) for 48–72 hours. Measure IC50 values and compare to positive controls (e.g., gefitinib) .

- Molecular docking : Use software like AutoDock Vina to model interactions with EGFR’s ATP-binding pocket (PDB: 1M17). Prioritize derivatives with hydrogen bonds to Met793 and hydrophobic contacts to Leu718 .

Troubleshooting : Account for off-target effects via kinase profiling assays and validate cytotoxicity in normal cell lines (e.g., HL7702) .

Q. When encountering discrepancies in experimental vs. computational vibrational spectra, what validation strategies are recommended?

Answer:

- DFT optimization : Calculate harmonic frequencies (B3LYP/6-311+G(d,p)) and scale factors (0.961–0.975) to match experimental IR/Raman .

- Anharmonic corrections : Use second-order vibrational perturbation theory (VPT2) for overtones and combination bands, critical for furan ring modes (~1600 cm⁻¹) .

- Cross-validate with gas-phase ion energetics (NIST data) and isotopic substitution studies to resolve ambiguities in peak assignments .

Example : For C–H stretching modes, deviations >10 cm⁻¹ suggest conformational flexibility or solvent effects .

Q. How can researchers address challenges in detecting degradation products under environmental conditions?

Answer:

Q. What computational methods predict nonlinear optical (NLO) properties of derivatives?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.